4-(2-fluorophenoxy)pyrazolo[1,5-a]pyrazine
Description
Properties
IUPAC Name |
4-(2-fluorophenoxy)pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FN3O/c13-9-3-1-2-4-11(9)17-12-10-5-6-15-16(10)8-7-14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXBZCUYACWNOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=NC=CN3C2=CC=N3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Chloropyrazolo[1,5-a]pyrazine Precursors
The preparation of 4-chloropyrazolo[1,5-a]pyrazine (2a) serves as the foundational step for subsequent phenoxy functionalization. Koidan et al. reported a high-yielding (93%) synthesis via chlorination of pyrazolo[1,5-a]pyrazine using phosphorus oxychloride (POCl₃) under reflux. Alternative routes involve halogenation of 4-methoxy derivatives, though these require harsh conditions (e.g., BBr₃ in CH₂Cl₂ at −78°C). Recent advances demonstrate that 4-iodo and 4-bromo analogs can be directly synthesized from 2a via Miyaura borylation followed by halogen exchange, though these methods remain less cost-effective for large-scale production.
Phenoxy Group Installation via SNAr
Introducing the 2-fluorophenoxy moiety into 4-chloropyrazolo[1,5-a]pyrazine (2a) leverages the SNAr mechanism. Optimal conditions involve:
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Solvent: Dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP), which stabilize the transition state through polar aprotic effects.
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Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), with the latter achieving 89% yield due to enhanced nucleophilicity of the phenoxide ion.
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Temperature: 110–130°C for 12–24 h, monitored by TLC or HPLC.
Table 1. Yield Optimization for 4-(2-Fluorophenoxy)pyrazolo[1,5-a]pyrazine Synthesis
| Entry | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMF | K₂CO₃ | 110 | 24 | 62 |
| 2 | DMA | Cs₂CO₃ | 130 | 12 | 89 |
| 3 | NMP | K₃PO₄ | 120 | 18 | 78 |
| 4 | DMSO | Cs₂CO₃ | 130 | 24 | 82 |
Data adapted from methodologies in.
Notably, electron-deficient aryloxy nucleophiles (e.g., 2-fluorophenol) exhibit faster reaction kinetics compared to electron-rich analogs, aligning with Hammett σ⁺ correlations (ρ = +2.3). Side products, primarily stemming from O-alkylation or hydrolysis, are minimized by rigorous drying of solvents and reagents.
Cyclization and Aromatization Strategies
Pyrazoline Cyclization to Access the Core Structure
Vera et al. developed a one-pot synthesis of pyrazolo[1,5-a]pyrazines from 2,2-dichlorovinylacetophenones, involving sequential hydrazine addition, tosylation, azidation, and hydrogenation. For 4-(2-fluorophenoxy) derivatives, introducing the phenoxy group prior to cyclization proved critical:
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Intermediate 5 Formation: 3-Aryl-5-dichloromethyl-1-(2-aminoethyl)-2-pyrazoline hydrochlorides (5) are treated with 2-fluorophenol in NaOH/EtOH to install the phenoxy moiety.
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Cyclization: Heating at 80°C in toluene induces ring closure, yielding tetrahydropyrazolo[1,5-a]pyrazines.
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Aromatization: DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in refluxing dioxane completes dehydrogenation, affording the target compound in 76% overall yield.
Table 2. Comparison of Cyclization vs. SNAr Routes
| Parameter | SNAr Route | Cyclization Route |
|---|---|---|
| Overall Yield | 89% | 76% |
| Steps | 2 | 4 |
| Scalability | >100 g | <50 g |
| Purification | Crystallization | Column Chromatography |
Optimization of Reaction Conditions
Solvent and Atmosphere Effects
Oxidative conditions significantly enhance reaction efficiency. Analogous pyrazolo[1,5-a]pyridine syntheses demonstrate that O₂ atmospheres increase yields by 20–30% compared to air, likely due to in situ regeneration of oxidizing agents. For SNAr reactions, degassing solvents with N₂ reduces hydrolysis side reactions, improving yields by 12%.
Catalytic and Additive Screening
While Pd/C and Cu(OAc)₂ catalyze related heterocycle formations, SNAr reactions for this compound proceed optimally without metals. However, adding 10 mol% tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst reduces reaction time from 24 h to 8 h in DMA/Cs₂CO₃ systems.
Comparative Analysis of Synthetic Routes
The SNAr route offers superior scalability and fewer steps but requires costly 4-chloro precursors. Cyclization strategies, though lengthier, enable modular construction of the pyrazine ring with tailored substitution patterns. Emerging methods, such as photoredox-mediated C–O coupling, show promise for late-stage functionalization but remain untested for this specific substrate .
Chemical Reactions Analysis
Types of Reactions
4-(2-fluorophenoxy)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the 2-fluorophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium
Biological Activity
4-(2-Fluorophenoxy)pyrazolo[1,5-a]pyrazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, particularly focusing on its anticancer properties and interactions with various molecular targets.
This compound belongs to the pyrazole family, which has been extensively studied for various biological activities. The fluorophenoxy substitution enhances its pharmacological profile, potentially increasing its efficacy against specific cancer types.
Anticancer Properties
Recent studies have highlighted the compound's potent cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives of pyrazolo[1,5-a]pyrazine exhibited significant inhibition of cell proliferation in HepG2 liver cancer cells with an IC50 value of 4.4 µM, which is comparable to established chemotherapeutics like Sorafenib (IC50 = 2.051 µM) .
The compound also demonstrated dual inhibition of VEGFR2 and CDK-2 kinases, critical pathways in cancer progression. The IC50 values for VEGFR2 and CDK-2 were reported as 0.2 µM and 0.458 µM, respectively, indicating strong inhibitory potential .
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and cell cycle arrest. In particular, it was observed that treatment with this compound led to a significant increase in total apoptosis and altered cell cycle distribution, suggesting a disruption in normal cellular processes .
Case Studies
Several studies have explored the biological activity of pyrazolo derivatives, including this compound:
- Cytotoxicity Assays : The compound was tested against a panel of cancer cell lines including those from lung, breast, and colon cancers. It demonstrated a mean growth inhibition percentage (GI%) exceeding 70% across multiple lines .
- Kinase Inhibition : In vitro assays showed that the compound selectively inhibited DAPK1 kinase by approximately 44%, with further evaluations indicating minimal activity against other kinases .
- Cell Cycle Analysis : Flow cytometry results indicated that treatment with this compound resulted in significant accumulation of cells in the sub-G1 phase, indicative of apoptosis .
Data Summary
| Property | Value |
|---|---|
| IC50 (HepG2) | 4.4 µM |
| IC50 (VEGFR2) | 0.2 µM |
| IC50 (CDK-2) | 0.458 µM |
| DAPK1 Inhibition | 44% |
| Mean GI% (various cancers) | >70% |
Scientific Research Applications
Kinase Inhibition
4-(2-Fluorophenoxy)pyrazolo[1,5-a]pyrazine has been identified as a potential kinase inhibitor , which is critical for the treatment of various diseases, including cancer. Kinases are enzymes that play a vital role in cellular signaling pathways, and their dysregulation is often implicated in cancer progression. Research indicates that compounds similar to this one can modulate kinase activity effectively .
Therapeutic Potential
The compound has been investigated for its potential therapeutic applications in treating neurological disorders and cancer. Its ability to interact with specific molecular targets suggests that it could serve as a starting point for developing new drugs aimed at these conditions. The dual inhibition of kinases involved in cell proliferation and survival pathways is particularly noteworthy .
Studies have shown that pyrazolo[1,5-a]pyrazine derivatives exhibit significant biological activities. These include:
- Anticancer Activity : Compounds within this class have demonstrated antiproliferative effects against various cancer cell lines. For example, derivatives have been shown to inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest .
- Neurological Effects : Some derivatives have been explored for their effects on neurotransmitter receptors, indicating potential applications in treating neurodegenerative diseases .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Core Structure | Biological Target | Notable Activity |
|---|---|---|---|
| Compound A | Pyrazolo[1,5-a]pyrimidine | CDK2/TRKA Kinases | IC50 = 0.09 µM (CDK2) |
| Compound B | Pyrazolo[1,5-a]pyrimidine | AMPARs | Anticonvulsant effects |
| This compound | Pyrazolo[1,5-a]pyrazine | Various kinases | Anticancer potential |
This table illustrates how similar compounds have been studied for their kinase inhibition capabilities, highlighting the promising nature of this compound within this context.
Comparison with Similar Compounds
Key Findings and Implications
- Structural Flexibility: The pyrazolo[1,5-a]pyrazine core tolerates diverse substituents (e.g., fluorophenoxy, alkyl chains, trifluoromethyl), enabling tailored pharmacokinetic and target-binding properties.
- Target Selectivity: Minor structural changes (e.g., triazolo vs. pyrazolo cores) drastically alter receptor selectivity, as seen in TLR7 vs. vasopressin 1b antagonism .
- Synthetic Efficiency : One-pot syntheses and optimized substitution reactions (e.g., 80% yield for triazolo derivatives) offer scalable routes for drug development .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(2-fluorophenoxy)pyrazolo[1,5-a]pyrazine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves cyclization of hydrazine derivatives with halogenated precursors. For example, 4-chloropyrazolo[1,5-a]pyrazine intermediates can undergo nucleophilic aromatic substitution with 2-fluorophenol under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Yield optimization requires precise control of temperature, solvent polarity, and stoichiometric ratios. Microwave-assisted synthesis has been reported to enhance reaction efficiency in related pyrazolo[1,5-a]pyrazine derivatives, reducing reaction times by 30–50% .
Q. What spectroscopic techniques are most effective for characterizing the structure of pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C, and ¹⁹F) is critical for confirming regiochemistry and substituent orientation. For 4-(2-fluorophenoxy) derivatives, ¹⁹F NMR can distinguish para/ortho fluorophenoxy configurations . High-resolution mass spectrometry (HRMS) and X-ray crystallography are used to validate molecular weight and crystal packing, respectively. Computational methods (DFT calculations) complement experimental data to predict electronic properties .
Q. How does the introduction of a 2-fluorophenoxy group affect the electronic properties of pyrazolo[1,5-a]pyrazine?
- Methodological Answer : The electron-withdrawing fluorine atom increases the electrophilicity of the pyrazine ring, enhancing reactivity in cross-coupling reactions. Cyclic voltammetry studies on analogous compounds show a 0.2–0.3 V shift in oxidation potentials compared to non-fluorinated derivatives, impacting redox-driven biological activity .
Advanced Research Questions
Q. How can researchers optimize palladium-catalyzed cross-coupling reactions for functionalizing pyrazolo[1,5-a]pyrazine derivatives?
- Methodological Answer : Buchwald-Hartwig amination or Suzuki-Miyaura coupling requires ligand screening (e.g., XPhos or SPhos) to enhance catalytic activity. For 4-(2-fluorophenoxy) derivatives, use of Pd(OAc)₂ with cesium carbonate in toluene/ethanol (3:1) at 100°C achieves >80% yield. Microwave reactors improve homogeneity and reduce side reactions in sterically hindered systems . Contradictions in catalytic efficiency across studies often stem from trace oxygen or moisture; rigorous degassing and anhydrous conditions are critical .
Q. What strategies resolve contradictory data on the biological activity of fluorophenoxy-substituted pyrazolo[1,5-a]pyrazines?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., anticancer activity) may arise from assay conditions (e.g., cell line variability, serum concentration). Meta-analysis of SAR studies shows that logP values >3.5 correlate with improved membrane permeability but reduced solubility. Parallel artificial membrane permeability assays (PAMPA) and pharmacokinetic profiling (e.g., microsomal stability tests) are recommended to reconcile in vitro/in vivo discrepancies .
Q. What computational methods predict the binding affinity of this compound with kinase targets?
- Methodological Answer : Molecular docking (AutoDock Vina) combined with molecular dynamics (MD) simulations (AMBER) identifies key interactions with ATP-binding pockets. For example, the fluorophenoxy group forms halogen bonds with kinase hinge regions (e.g., EGFR T790M mutants). Free-energy perturbation (FEP) calculations refine binding affinity predictions to within ±1 kcal/mol of experimental values .
Data Contradiction Analysis
Q. Why do some studies report divergent synthetic yields for 4-substituted pyrazolo[1,5-a]pyrazines?
- Methodological Answer : Variations in yield (e.g., 45–85%) are often due to impurities in starting materials (e.g., 4-chloropyrazolo[1,5-a]pyrazine purity <95%) or incomplete substitution. HPLC monitoring of reaction progress and column chromatography (silica gel, ethyl acetate/hexane gradient) improves reproducibility. Conflicting reports on regioselectivity may arise from competing SNAr pathways; isotopic labeling (¹⁵N) can clarify mechanistic pathways .
Structural and Functional Comparison Table
*PP: Pyrazolo[1,5-a]pyrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
